7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine
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Overview
Description
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine is an organic compound belonging to the class of pyrrolopyrimidines. These compounds are characterized by a pyrrole ring fused to a pyrimidine ring, forming a unique bicyclic structure.
Preparation Methods
The synthesis of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route starts with the condensation of 4-phenoxy benzaldehyde with malononitrile to yield 2-cyano-3-(4-phenoxy)phenyl acrylonitrile. This intermediate undergoes further cyclization and amination reactions to form the desired pyrrolopyrimidine structure . Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, to form various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: It finds applications in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways essential for cell proliferation and survival. This inhibition can induce cell cycle arrest and apoptosis, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds to 7-Phenyl-5h-pyrrolo[3,2-d]pyrimidin-4-amine include other pyrrolopyrimidines and pyridopyrimidines. These compounds share a similar bicyclic structure but differ in their substituents and specific biological activities. For instance, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine is another potent derivative with significant antitubercular activity . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological properties and potential therapeutic applications .
Properties
CAS No. |
39928-75-1 |
---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine |
InChI |
InChI=1S/C12H10N4/c13-12-11-10(15-7-16-12)9(6-14-11)8-4-2-1-3-5-8/h1-7,14H,(H2,13,15,16) |
InChI Key |
YJGJVDAVZREQFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC3=C2N=CN=C3N |
Origin of Product |
United States |
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